2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a polycyclic core structure comprising a 3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine scaffold substituted with a 2-furylmethyl group at position 3, a thioether linkage at position 2, and an acetamide moiety attached to a 2-methoxy-5-methylphenyl group. Its synthesis likely involves multi-step reactions, including cyclocondensation, thioether formation, and amide coupling, as inferred from analogous compounds in the literature .
Properties
Molecular Formula |
C25H25N3O4S2 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C25H25N3O4S2/c1-15-9-10-19(31-2)18(12-15)26-21(29)14-33-25-27-23-22(17-7-3-4-8-20(17)34-23)24(30)28(25)13-16-6-5-11-32-16/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3,(H,26,29) |
InChI Key |
COLOTLTUOUKLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several thieno[2,3-d]pyrimidine derivatives, which are known for their diverse bioactivities. Key variations among analogs include substituents on the pyrimidine core, the nature of the thioether-linked side chains, and the acetamide aryl groups.
Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Observations :
- Substituents like the 2-furylmethyl group may influence electronic properties and hydrogen-bonding interactions, while the 2-methoxy-5-methylphenyl acetamide moiety could modulate target selectivity compared to analogs with halogenated or benzothiazole groups .
Key Observations :
- The target compound’s synthesis likely parallels methods used for Compound 10a (), where nucleophilic substitution with a chloroacetamide derivative is critical .
- Use of anhydrous acetone and K₂CO₃ () or chloroacetyl chloride () are common for thioether and amide bond formation .
Bioactivity and Functional Comparison
While direct bioactivity data for the target compound are unavailable, analogs exhibit diverse pharmacological profiles:
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- Thieno[2,3-d]pyrimidine derivatives often target kinases or epigenetic regulators due to their planar heterocyclic cores and hydrogen-bonding substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
